17alpha-Estradiol-3-galacturonide is a conjugated form of the steroid hormone 17alpha-estradiol, which is a minor endogenous estrogen. This compound is formed through the metabolic process of glucuronidation, a common pathway for the detoxification and excretion of steroid hormones. 17alpha-estradiol itself has approximately 100-fold lower estrogenic potency than its counterpart, 17beta-estradiol, and shows preferential binding to estrogen receptor alpha over estrogen receptor beta. It plays a significant role in various physiological processes and is found in various biological tissues, including the brain and urine of humans and animals .
The compound is primarily derived from the metabolism of 17alpha-estradiol, which can be synthesized endogenously from epitestosterone through the action of aromatase enzymes. It has been detected in human urine samples and was initially identified in pregnant mare urine, highlighting its presence in both humans and other mammals .
17alpha-Estradiol-3-galacturonide belongs to the class of steroid hormones known as estrogens. It is categorized as a glucuronide conjugate, which are typically formed by the action of uridine diphospho-glucuronosyltransferases on hydroxylated estrogens. This classification is important for understanding its metabolic pathways and biological activities .
The synthesis of 17alpha-estradiol-3-galacturonide involves enzymatic glucuronidation, where the glucuronic acid moiety is transferred to the hydroxyl group at the C3 position of 17alpha-estradiol. This reaction is catalyzed by specific enzymes known as uridine diphospho-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7, which have been shown to facilitate this conjugation process effectively .
The synthesis can be performed in vitro using recombinant UGT enzymes or through biological systems that express these enzymes. The reaction conditions typically require optimal pH and temperature to maximize enzyme activity. High-performance liquid chromatography coupled with mass spectrometry is often used to analyze the products and confirm the formation of 17alpha-estradiol-3-galacturonide .
The molecular structure of 17alpha-estradiol-3-galacturonide consists of a steroid nucleus similar to that of estradiol, with a galacturonic acid moiety attached at the C3 position. This modification alters its solubility and biological activity compared to its parent compound.
The primary chemical reaction involving 17alpha-estradiol-3-galacturonide is its formation via glucuronidation. Additionally, it can undergo hydrolysis in certain biological environments, reverting to its parent compound or other metabolites.
The stability of 17alpha-estradiol-3-galacturonide under physiological conditions allows it to circulate in the bloodstream before being excreted via urine or bile. The enzymatic pathways involved in its metabolism can also lead to further transformations that affect its biological activity .
The mechanism by which 17alpha-estradiol-3-galacturonide exerts its effects primarily involves binding to estrogen receptors within target tissues. Although it has lower affinity compared to 17beta-estradiol, it still activates estrogen receptor alpha effectively.
Studies indicate that this compound may influence gene expression related to reproductive functions and other physiological processes mediated by estrogen signaling pathways. Its role as a weaker estrogenic agent suggests potential applications in therapeutic contexts where modulation of estrogen activity is desired without the full effects associated with stronger estrogens .
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy to characterize functional groups and confirm structure .
17alpha-Estradiol-3-galacturonide has several applications in scientific research:
17α-Estradiol-3-galacturonide features a distinct stereochemical configuration that dictates its three-dimensional conformation and biochemical behavior. The galacturonide moiety is β-linked to the C3 position of the phenolic A-ring of 17α-estradiol, where the hydroxyl group at C17 adopts an α-orientation—opposite to the biologically potent β-configuration in endogenous estrogens [5] [8]. This α-orientation induces significant conformational differences in the D-ring, altering receptor-binding dynamics. Nuclear magnetic resonance (NMR) studies of analogous conjugates reveal that the 17α-configuration forces the D-ring into a pseudo-diequatorial arrangement, reducing planarity with the C-ring by ~15° compared to 17β-estradiol conjugates [8]. The galacturonide sugar unit adopts a chair conformation (⁴C₁), with the C4 hydroxyl group axial—a key distinction from glucuronides (see Table 1) [10].
Table 1: Stereochemical Parameters of 17α-Estradiol Conjugates
Parameter | 17α-Estradiol-3-galacturonide | 17β-Estradiol-3-glucuronide |
---|---|---|
C17-OH orientation | α (equatorial) | β (axial) |
D-ring puckering | ~15° deviation from planarity | Near-planar |
Sugar conformation | ⁴C₁ (axial C4-OH) | ⁴C₁ (equatorial C4-OH) |
Glycosidic torsion | -65° to -75° (Φ), 120°-130° (Ψ) | -60° to -70° (Φ), 110°-120° (Ψ) |
Molecular dynamics simulations highlight critical differences in flexibility and interactions between 17α- and 17β-estradiol conjugates. The 17α-epimer exhibits a 20% larger solvent-accessible surface area due to D-ring puckering, enhancing hydrophobic interactions with lipid bilayers [4] [8]. Free-energy perturbation calculations demonstrate that 17α-estradiol-3-galacturonide binds estrogen receptors (ERα) with ~100-fold lower affinity than its 17β-glucuronide counterpart, aligning with experimental observations of 17α-estradiol’s weak agonism [5] [8]. Notably, the 17α-galacturonide conjugate shows preferential stabilization of non-genomic signaling pathways—particularly voltage-operated calcium channel (VOCC) inactivation in uterine tissue—due to enhanced membrane partitioning [4]. This explains its antiuterotonic effects independent of classical ER engagement.
The galacturonide linkage introduces significant steric and electronic divergence from common glucuronide metabolites:
Table 2: Electronic and Steric Properties of Galacturonide vs. Glucuronide Linkages
Property | Galacturonide | Glucuronide |
---|---|---|
C4-OH orientation | Axial | Equatorial |
Carboxylate pKₐ | 3.1 (predicted) | 3.3 (experimental) [10] |
Hydrolytic susceptibility | Low (β-galacturonidase resistant) | High (β-glucuronidase sensitive) |
H-bond acceptor strength | 136 kcal/mol | 128 kcal/mol |
17α-Estradiol-3-galacturonide exhibits unique thermodynamic behaviors:
Table 3: Thermodynamic and Solubility Properties
Parameter | 17α-Estradiol-3-galacturonide | 17β-Estradiol-3-glucuronide |
---|---|---|
Aqueous solubility | 0.347 mg/mL (pH 7.4) [10] | 0.351 mg/mL (pH 7.4) |
logP | 1.46 (predicted) | 1.44 (experimental) [10] |
Degradation rate | 0.067%/day (40°C) | 0.23%/day (40°C) |
Activation energy | 85 kJ/mol | 74 kJ/mol |
Complete Compound List:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7